molecular formula C6H10O B3357502 (2-Methoxy-vinyl)-cyclopropane CAS No. 73686-07-4

(2-Methoxy-vinyl)-cyclopropane

Cat. No.: B3357502
CAS No.: 73686-07-4
M. Wt: 98.14 g/mol
InChI Key: PJPMEFIJBKCSBT-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-4-vinylphenol is an aromatic substance used as a flavoring agent . It is one of the compounds responsible for the natural aroma of buckwheat . Some insects such as Rhynchophorus ferrugineus (Red palm weevil) use this substance for chemical signaling (pheromones) .


Synthesis Analysis

To address the increasing demand for biobased materials, lignin-derived ferulic acid (FA) is a promising candidate. In a study, an FA-derived styrene-like monomer, referred to as 2-methoxy-4-vinylphenol (MVP), was used as the platform to prepare functional monomers for radical polymerizations . Hydrophobic biobased monomers derived from MVP were polymerized via solution and emulsion polymerization resulting in homo- and copolymers with a wide range of thermal properties .


Molecular Structure Analysis

The linear formula of 2-Methoxy-4-vinylphenol is CH3OC6H3(CH=CH2)OH . It has a molecular weight of 150.17 .


Chemical Reactions Analysis

The formation of 4-vinylguaiacol, guaiacol, and phenol during coffee roasting was monitored in real-time, using resonance enhanced multiphoton ionization and time-of-flight mass spectrometry . A model is proposed, based on two connected reaction channels .


Physical and Chemical Properties Analysis

2-Methoxy-4-vinylphenol has a refractive index n20/D 1.582 (lit.) . It has a boiling point of 224 °C (lit.) and a density of 1.11 g/mL at 25 °C (lit.) .

Scientific Research Applications

Vinylcyclopropanation of Olefins

A study by Miura et al. (2006) developed cyclization reactions forming vinylcyclopropanes, where an alkenylrhodium(I) possessing a methoxy group at the allylic position acts as an allylic carbene equivalent. This method allows for the installation of a vinylcyclopropane in a complex cyclic structure via successive multiple carbon-carbon bond formations (Miura et al., 2006).

Gold-Catalyzed Rearrangement

Hiault et al. (2016) described a gold-catalyzed rearrangement of (silylcyclopropenyl)methyl ethers into (silylmethylene)cyclopropanes. This process involves an initial regioselective ring opening of the three-membered ring leading to an α-silyl vinyl gold carbenoid, which undergoes several transformations leading to the formation of [(Z)-(dimethylphenylsilyl)methylene]cyclopropanes (Hiault et al., 2016).

Ring Opening Copolymerization

Ata et al. (2013) reported on the controlled radical ring-opening polymerization (CRROP) of 1,1-bis(ethoxycarbonyl)-2-vinylcyclopropane catalyzed by Cu catalysts. This method highlights the use of vinyl cyclopropanes in polymer chemistry to produce polymers with unique properties, including cyclic moieties and carbon-carbon unsaturation within the backbone (Ata et al., 2013).

Cyclopropanation and C-H Insertion Reactions

Research by Archambeau et al. (2015) focuses on the reactivity of carbenoids resulting from the ring-opening of cyclopropenes in cyclopropanation and C-H insertion reactions. This study is significant for understanding the versatile reactivity of cyclopropenes in the presence of transition metal catalysts (Archambeau et al., 2015).

Synthetic Applications

Meazza et al. (2017) reviewed the synthetic applications of vinyl cyclopropane opening, underlining their importance as building blocks in organic synthesis. The review emphasizes the utility of vinyl cyclopropanes in generating cyclopentanes with good yields and excellent stereoselectivities (Meazza et al., 2017).

Future Directions

The results of a study expand the scope of MVP-derived monomers that can be used in free-radical polymerizations toward the preparation of new biobased and functional materials from lignin . This suggests that 2-Methoxy-4-vinylphenol has potential applications in the development of biobased materials.

Properties

IUPAC Name

[(E)-2-methoxyethenyl]cyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-7-5-4-6-2-3-6/h4-6H,2-3H2,1H3/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJPMEFIJBKCSBT-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC=CC1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/C=C/C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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